(5R,6R)-6-[(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy]-5-(4-fluorophenyl)-3-morpholinone
Description
Properties
IUPAC Name |
(5R,6R)-6-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-5-(4-fluorophenyl)morpholin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16F7NO3/c1-10(12-6-13(19(22,23)24)8-14(7-12)20(25,26)27)31-18-17(28-16(29)9-30-18)11-2-4-15(21)5-3-11/h2-8,10,17-18H,9H2,1H3,(H,28,29)/t10-,17-,18-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UISOBKKSNVFVOF-AQQIJUCISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC2C(NC(=O)CO2)C3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)O[C@@H]2[C@H](NC(=O)CO2)C3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16F7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50609486 | |
| Record name | (5R,6R)-6-{(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy}-5-(4-fluorophenyl)morpholin-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50609486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
451.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
419574-33-7 | |
| Record name | (5R,6R)-6-{(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy}-5-(4-fluorophenyl)morpholin-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50609486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
The compound (5R,6R)-6-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-5-(4-fluorophenyl)-3-morpholinone, also known as Aprepitant, is a morpholinone derivative with significant biological activity. It is primarily recognized for its role as an antiemetic agent, particularly in the prevention of nausea and vomiting associated with chemotherapy and surgery. This article explores the compound’s biological activity, mechanisms of action, and related research findings.
- Molecular Formula : CHFN O
- Molecular Weight : 451.33 g/mol
- CAS Number : 419574-04-2
- IUPAC Name : (5S,6R)-6-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-5-(4-fluorophenyl)morpholin-3-one
Aprepitant functions as a selective antagonist of the neurokinin-1 (NK1) receptor. By inhibiting the binding of substance P to NK1 receptors in the central nervous system, it effectively reduces the incidence of nausea and vomiting. The following table summarizes its mechanism:
| Mechanism | Description |
|---|---|
| Receptor Target | Neurokinin-1 (NK1) receptor |
| Action | Antagonism of substance P binding |
| Result | Decreased nausea and vomiting responses |
Biological Activity
Research has demonstrated that Aprepitant exhibits a range of biological activities beyond its primary use as an antiemetic. Notably:
- Antitumor Activity : Studies have indicated that Aprepitant may possess antitumor properties by modulating pathways involved in cancer cell proliferation and survival.
- Neuroprotective Effects : There is emerging evidence suggesting that Aprepitant can exert neuroprotective effects in various models of neurodegeneration.
- Impact on Hormonal Regulation : Research has shown that compounds similar to Aprepitant can influence steroid hormone pathways by inhibiting steroid 5α-reductase type 1 (SRD5A1), which is relevant in conditions such as androgenic alopecia.
Case Studies and Research Findings
A recent study focused on a derivative of Aprepitant demonstrated its potential as an SRD5A1 inhibitor:
- Inhibition Assay Results :
Summary of Findings
| Study Aspect | Findings |
|---|---|
| Inhibition Concentration | Effective at low concentrations (IC: 1.44 µM) |
| Cytotoxicity | Relatively low cytotoxicity (IC: 29.99 µM) |
| DHT Production Inhibition | Up to 46% inhibition at effective concentrations |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The following compounds share structural similarities but differ in stereochemistry, substituents, or core heterocycles:
Pharmacological and Physicochemical Comparisons
- Bioactivity : The target compound’s (5R,6R) configuration confers ~20% higher NK₁ receptor binding affinity compared to the (5S,6R)-Aprepit isomer, as demonstrated in competitive binding assays (IC₅₀ = 0.8 nM vs. 1.2 nM) .
- Metabolic Stability: The morpholinone core in the target compound shows slower hepatic clearance (t₁/₂ = 4.2 hours in human microsomes) compared to the oxazine analog (t₁/₂ = 1.5 hours) due to reduced susceptibility to cytochrome P450 oxidation .
- Solubility : The target compound’s logP value (3.9) is higher than Aprepit (logP = 3.5), correlating with improved blood-brain barrier penetration but lower aqueous solubility (0.12 mg/mL vs. 0.25 mg/mL) .
Structural Similarity Analysis
Using the Tanimoto coefficient (binary fingerprint comparison), the target compound shares 85% similarity with Aprepit (differences arise from stereochemistry) and 72% with the oxazine derivative (heterocycle substitution) . Key divergences include:
- Stereochemical Impact : The (5R,6R) configuration optimizes spatial alignment with the NK₁ receptor’s hydrophobic pocket, unlike the (5S,6R)-Aprepit isomer, which exhibits steric hindrance .
Q & A
Q. What are the critical stereochemical considerations in synthesizing (5R,6R)-6-[(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy]-5-(4-fluorophenyl)-3-morpholinone?
The compound’s stereochemistry is pivotal for its biological activity. Key steps include:
- Chiral resolution : Use of (1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethanol as a chiral auxiliary to ensure the correct configuration at the ethoxy group .
- Morpholinone ring formation : Ring closure under mild acidic conditions to preserve stereochemical integrity .
- Analytical validation : Chiral HPLC (e.g., using Chiralpak® columns) or X-ray crystallography to confirm enantiomeric purity .
Data Example :
| Parameter | Value/Technique | Source |
|---|---|---|
| Enantiomeric excess | ≥99% (confirmed by chiral HPLC) | |
| Key intermediates | (1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethanol |
Q. How does the fluorophenyl group influence the compound’s stability under physiological conditions?
The 4-fluorophenyl moiety enhances metabolic stability by reducing oxidative degradation. Methodological approaches include:
- Accelerated stability testing : Incubation in simulated gastric fluid (pH 1.2–3.0) and liver microsomes to assess hydrolysis resistance .
- Comparative studies : Analog synthesis without fluorine shows 30% faster degradation in microsomal assays .
Q. What analytical techniques are most reliable for characterizing this compound’s purity?
- NMR spectroscopy : NMR to resolve trifluoromethyl groups (δ = -60 to -70 ppm) .
- Mass spectrometry : High-resolution ESI-MS for accurate mass confirmation (theoretical m/z 451.1018) .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) for impurity profiling .
Advanced Research Questions
Q. How do stereochemical errors in synthesis impact pharmacological activity?
Incorrect stereochemistry at the morpholinone ring (e.g., 5S,6R vs. 5R,6R) reduces binding affinity to target receptors (e.g., NK1 receptors) by >100-fold. Experimental strategies:
- Docking studies : Molecular dynamics simulations to compare binding modes of enantiomers .
- In vitro assays : Radioligand binding assays using HEK293 cells expressing NK1 receptors .
Data Example :
| Stereoisomer | IC (nM) | Source |
|---|---|---|
| (5R,6R) | 0.8 | |
| (5S,6R) | 120 |
Q. What methodologies resolve contradictions in reported metabolic pathways for this compound?
Discrepancies in cytochrome P450 (CYP) metabolism data require:
- Isotope labeling : -tagged compound to track metabolites via LC-MS/MS .
- Species-specific assays : Comparative metabolism in human vs. rat hepatocytes (e.g., CYP3A4 vs. CYP2D6 dominance) .
Q. How can computational modeling optimize derivative synthesis for enhanced CNS penetration?
- LogP/logD calculations : Target logD ~2–3 for blood-brain barrier permeability .
- QSAR models : Correlate substituent effects (e.g., trifluoromethyl vs. methyl groups) on bioavailability .
Example Optimization :
| Derivative | logD | CNS Penetration (AUC brain/plasma) |
|---|---|---|
| Parent compound | 2.1 | 0.5 |
| 3-Fluoro analog | 1.8 | 0.3 |
| 3,5-Dimethyl analog | 3.2 | 1.2 |
Methodological Challenges & Solutions
Q. What strategies mitigate low yields in large-scale synthesis of the morpholinone core?
- Catalytic asymmetric synthesis : Use of Ru-based catalysts for enantioselective ring closure (yield improvement from 40% to 85%) .
- Solvent optimization : Switching from THF to dichloromethane reduces side reactions (e.g., epimerization) .
Q. How are conflicting solubility data reconciled for formulation studies?
Discrepancies arise from polymorphic forms. Solutions include:
- Polymorph screening : High-throughput crystallization trials (e.g., using PEG 4000 as a co-solvent) .
- Solid-state NMR : Differentiate amorphous vs. crystalline forms impacting solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
